physicochemical properties of 4-Fluoro-3-(trifluoromethyl)aniline
physicochemical properties of 4-Fluoro-3-(trifluoromethyl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethyl)aniline, also known by its synonyms 5-Amino-2-fluorobenzotrifluoride and α,α,α,4-Tetrafluoro-m-toluidine, is a fluorinated aromatic amine that serves as a critical intermediate in organic synthesis. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the aniline ring, imparts specific electronic properties that are highly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and essential safety information for laboratory professionals.
Physicochemical Properties
4-Fluoro-3-(trifluoromethyl)aniline is a liquid at room temperature. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the fluorine atom significantly influences the compound's reactivity, basicity, and overall physical characteristics.
Data Summary
The quantitative physicochemical data for 4-Fluoro-3-(trifluoromethyl)aniline are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2357-47-3 | [1] |
| Molecular Formula | C₇H₅F₄N | [1] |
| Molecular Weight | 179.11 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 207-208 °C | |
| Density | 1.393 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.466 | |
| Flash Point | 92 °C (197.6 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Solubility Profile
While specific quantitative solubility data for 4-Fluoro-3-(trifluoromethyl)aniline in various solvents is not extensively published, its solubility can be inferred from structurally similar compounds like 4-(trifluoromethyl)aniline. Generally, it is expected to have limited solubility in polar solvents like water due to the hydrophobic nature of the trifluoromethyl group and the fluorinated ring.[2] Conversely, it is likely to be soluble in common non-polar organic solvents such as toluene, hexane, and ethers.[2]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for research and process development. The following section outlines standard methodologies for measuring the key properties of 4-Fluoro-3-(trifluoromethyl)aniline.
Workflow for Property Determination
The logical workflow for characterizing a chemical intermediate like 4-Fluoro-3-(trifluoromethyl)aniline involves synthesis, purification, and subsequent analysis of its physical and chemical properties.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Boiling Point Determination
The boiling point is determined via distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid-vapor equilibrium is established at a given pressure is recorded as the boiling point.
Density Measurement
The density of the liquid can be accurately measured using a digital density meter or a pycnometer at a controlled temperature (e.g., 25 °C). The mass of a known volume of the substance is measured, and the density is calculated.
Refractive Index Measurement
A refractometer is used to measure the refractive index. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature (typically 20 °C) and wavelength (usually the sodium D-line, 589 nm).
Solubility Determination (Gravimetric Method)
This protocol provides a reliable method for quantifying solubility in a specific solvent.
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Sample Preparation : Add an excess amount of 4-Fluoro-3-(trifluoromethyl)aniline to a vial.
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Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the chosen solvent.
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Equilibration : Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.
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Separation : Allow the solution to settle, then filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove undissolved solute.
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Quantification : Transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent under reduced pressure.
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Calculation : Weigh the container with the residue. The mass of the residue divided by the volume of the solution taken gives the solubility in g/L or mg/mL.
Reactivity and Stability
The chemical behavior of 4-Fluoro-3-(trifluoromethyl)aniline is dictated by its functional groups: the primary amine (-NH₂) and the electron-withdrawing fluorine and trifluoromethyl substituents on the aromatic ring.
Caption: Key Structural Features and Their Influence on Reactivity.
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Stability : The compound should be stored under refrigeration (2-8°C) in a tightly sealed container, protected from light and moisture. It is incompatible with strong oxidizing agents and strong acids.[3]
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Reactivity : The primary amine group is the main site of reactivity, readily undergoing reactions typical for anilines. However, the strong electron-withdrawing nature of the -CF₃ group decreases the nucleophilicity of the amine and the electron density of the benzene ring, making it less reactive towards electrophilic aromatic substitution compared to aniline.
Safety and Handling
4-Fluoro-3-(trifluoromethyl)aniline is classified as a hazardous chemical and requires careful handling.[3]
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Hazard Classifications : Acute toxicity (Category 4 for oral, dermal, and inhalation routes), Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the respiratory system.
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Precautionary Measures :
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Work in a well-ventilated area or under a chemical fume hood.[3]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
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Avoid breathing vapors or mist.[3]
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Wash hands thoroughly after handling.[3]
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Keep away from heat and open flames as it is a combustible liquid.[3]
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Conclusion
4-Fluoro-3-(trifluoromethyl)aniline is a key chemical building block with well-defined physicochemical properties. Its boiling point, density, and refractive index are established, providing essential data for process control and chemical engineering. Understanding its reactivity, driven by the interplay of its amine group and powerful electron-withdrawing substituents, is crucial for its effective use in synthesizing more complex, high-value molecules in the pharmaceutical and materials science sectors. Adherence to strict safety protocols is mandatory when handling this compound.


